molecular formula C13H21NO4 B1376382 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine CAS No. 664364-28-7

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine

Cat. No.: B1376382
CAS No.: 664364-28-7
M. Wt: 255.31 g/mol
InChI Key: QQKMHRDPNWLDBQ-NTMALXAHSA-N
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Description

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine typically involves the reaction of pyrrolidine derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMHRDPNWLDBQ-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with NaH (50 g, 1.25 mol, 60% in mineral oil) and tetrahydrofuran (2,500 ml) and cooled to 0° C. A solution of ethyl 2-(diethoxyphosphoryl)acetate (260 g, 1.16 mol) in tetrahydrofuran F (200 ml) was added dropwise. The resulting solution was allowed stir for 1 h at 0° C. Then a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (215 g, 1.16 mol) in tetrahydrofuran (300 ml) was added dropwise. The resulting solution was allowed to stir for 0.5 hours at 0° C. The reaction mixture was quenched by the addition of 1,000 ml of saturated aqueous ammonium chloride. The resulting mixture was extracted with ethyl acetate (3×2,000 ml) and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford tert-butyl-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate as colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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